

Application Notes: ONPG Assay for E. coli

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Compound of Interest		
Compound Name:	ONPG	
Cat. No.:	B7788450	Get Quote

Introduction

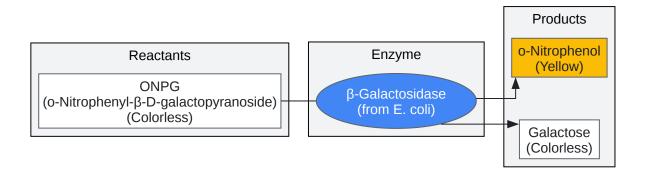
The o-Nitrophenyl- β -D-galactopyranoside (**ONPG**) assay is a widely used method for the quantitative measurement of β -galactosidase activity in Escherichia coli. β -galactosidase, an enzyme encoded by the lacZ gene, plays a crucial role in the bacterial metabolism of lactose by hydrolyzing it into glucose and galactose.[1][2] Due to its robust and easily quantifiable nature, the lacZ gene is one of the most common reporter genes in molecular biology.[3][4]

The assay utilizes **ONPG**, a colorless synthetic substrate that is structurally analogous to lactose.[2][5] In the presence of β -galactosidase, **ONPG** is cleaved into galactose and onitrophenol.[2][6] The o-nitrophenol product has a distinct yellow color, which can be measured spectrophotometrically at a wavelength of 420 nm.[1][7] The intensity of the yellow color is directly proportional to the enzymatic activity, allowing for precise quantification.[1] This assay is particularly valuable for detecting β -galactosidase activity in strains that are late lactose fermenters due to a lack of lactose permease, as **ONPG** can enter the cell without the need for this transporter.[2][5][6]

Principle of the ONPG Assay

The core of the assay is the enzymatic conversion of a colorless substrate to a colored product. The bacterial cells must first be permeabilized to allow the **ONPG** substrate to enter and interact with the intracellular β -galactosidase. The reaction is initiated by the addition of **ONPG** and allowed to proceed for a specific time. It is then terminated, and the concentration of the resulting o-nitrophenol is determined by measuring the absorbance of the solution.





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Caption: Enzymatic cleavage of **ONPG** by β -galactosidase.

Experimental Protocols

This protocol is adapted for a 96-well plate format, suitable for medium to high-throughput analysis.

I. Materials and Reagents

- Equipment:
 - Spectrophotometer or microplate reader capable of reading absorbance at 420 nm and 600 nm.
 - Incubator shaker set to 37°C.
 - Centrifuge with a rotor for microfuge tubes or 96-well plates.
 - Vortex mixer.
 - 96-well clear, flat-bottom plates.
 - Microfuge tubes or deep-well 96-well plates.
 - Micropipettes and sterile tips.



Reagents:

- E. coli culture grown to the mid-logarithmic phase.
- Luria-Bertani (LB) Broth or other suitable growth medium.
- Z-Buffer (pH 7.0): Prepare 100 ml by mixing Na₂HPO₄·7H₂O (1.61 g), NaH₂PO₄·H₂O (0.55 g), KCl (0.075 g), and MgSO₄·7H₂O (0.0246 g). Dissolve salts, adjust pH to 7.0, and bring the final volume to 100 ml with distilled water.[1] Before use, add β-mercaptoethanol to a final concentration of 2.7 µl/ml.
- ONPG Solution (4 mg/mL): Dissolve 40 mg of ONPG in 10 mL of Z-Buffer. This solution should be prepared fresh and protected from light.[1]
- Permeabilization Reagents: 0.1% Sodium Dodecyl Sulfate (SDS) and Chloroform (CHCl₃).
 [7]
- Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[3]

II. Assay Procedure

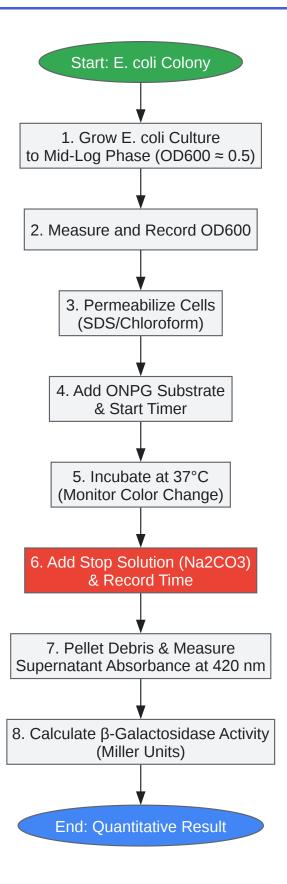
- Culture Preparation:
 - Inoculate a single colony of E. coli into 5 mL of LB broth (with appropriate antibiotic if necessary) and grow overnight at 37°C with shaking.
 - The next day, dilute the overnight culture 1:100 into fresh medium.
 - Incubate at 37°C with shaking until the culture reaches the mid-log phase of growth (OD₆₀₀ of 0.4-0.6).[8]
- Cell Permeabilization:
 - Measure and record the final OD₆₀₀ of each culture. This value is crucial for normalizing the results.
 - \circ Transfer 100 µL of each cell culture to a separate 1.5 mL microfuge tube.



- Add 10 μL of 0.1% SDS and 20 μL of chloroform to each tube.[7]
- Vortex the tubes vigorously for 10-15 seconds to lyse the cells.
- Enzymatic Reaction:
 - Pre-warm the permeabilized cell lysates and the **ONPG** solution to 37°C.
 - To start the reaction, add 200 μL of the 4 mg/mL ONPG solution to each tube.[1]
 - Start a timer immediately.
 - Incubate the reaction mixture at 37°C.[1] Monitor for the development of a yellow color.
 The incubation time can range from a few minutes for high-activity samples to several hours for low-activity samples.[9][10] Record the exact reaction time for each sample.
- Reaction Termination and Measurement:
 - Stop the reaction by adding 500 μL of 1 M Na₂CO₃ Stop Solution.[3] This will halt the
 enzymatic activity and enhance the yellow color of the o-nitrophenol.
 - Centrifuge the tubes at maximum speed for 5 minutes to pellet cell debris.
 - $\circ~$ Carefully transfer 200 μL of the supernatant from each tube to a clear, flat-bottom 96-well plate.
 - Measure the absorbance at 420 nm (A₄₂₀) using a microplate reader.
 - (Optional but recommended) Measure absorbance at 550 nm (A₅₅₀) to correct for light scattering from cell debris.

Experimental Workflow





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Caption: Workflow for the quantitative **ONPG** assay.



Data Presentation and Analysis Quantitative Data Summary

The following table summarizes the key quantitative parameters for the **ONPG** assay protocol.

Parameter	Value / Range	Notes
Cell Density for Harvest	OD ₆₀₀ = 0.4 - 0.6	Ensures cells are in the active mid-logarithmic growth phase. [8]
Sample Volume	100 μL	Volume of cell culture used for each assay.
ONPG Concentration	4 mg/mL in Z-Buffer	The chromogenic substrate for the reaction.[1]
Permeabilization Agents	0.1% SDS, Chloroform	Used to disrupt the cell membrane to allow ONPG entry.[7]
Stop Solution	1 M Na₂CO₃	Halts the reaction and enhances the product's color. [3]
Incubation Temperature	37°C	Optimal temperature for E. coli β-galactosidase activity.[1][5]
Incubation Time	5 min - 4 hours	Varies depending on the level of enzyme expression.[9]
Measurement Wavelength	420 nm	Wavelength for measuring the absorbance of the o-nitrophenol product.[1]
Correction Wavelength	550 nm (Optional)	Used to correct for light scattering by cell debris.

Calculation of β-Galactosidase Activity



The activity of β -galactosidase is typically expressed in Miller Units, which normalizes the absorbance reading to the reaction time and cell density.

The formula for Miller Units is:

Miller Units = $1000 \times [A_{420} - (1.75 \times A_{550})] / (t \times V \times OD_{600})$

Where:

- A₄₂₀ = Absorbance at 420 nm.
- A₅₅₀ = Absorbance at 550 nm (corrects for light scattering).
- t = Reaction time in minutes.
- V = Volume of culture assayed in mL (in this protocol, 0.1 mL).
- OD₆₀₀ = Optical density of the culture at 600 nm.

A simplified formula is often used if the A₅₅₀ reading is omitted:

Miller Units = $1000 \times A_{420} / (t \times V \times OD_{600})$

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